molecular formula C11H18N2OS B12103896 (S)-2-Amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride

(S)-2-Amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride

Cat. No.: B12103896
M. Wt: 226.34 g/mol
InChI Key: MPWFWECIQBVEQX-UHFFFAOYSA-N
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Description

(S)-2-Amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride is a compound that features a thiophene ring, which is a five-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride typically involves the condensation of thiophene derivatives with amines. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the desired thiophene derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, tetrahydrothiophenes, and various substituted thiophenes, depending on the reaction conditions and reagents used .

Scientific Research Applications

(S)-2-Amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride is unique due to its specific structural features and the presence of both an amino group and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

2-amino-4-methyl-N-(thiophen-2-ylmethyl)pentanamide

InChI

InChI=1S/C11H18N2OS/c1-8(2)6-10(12)11(14)13-7-9-4-3-5-15-9/h3-5,8,10H,6-7,12H2,1-2H3,(H,13,14)

InChI Key

MPWFWECIQBVEQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC1=CC=CS1)N

Origin of Product

United States

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